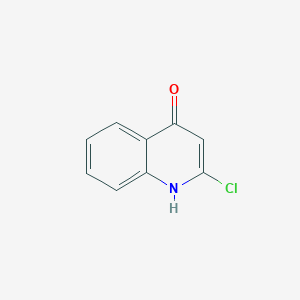

2-Chloroquinolin-4-ol

Übersicht

Beschreibung

2-Chloroquinolin-4-ol is an organic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and applications in various fields such as medicine, agriculture, and materials science. The compound this compound is characterized by the presence of a chlorine atom at the second position and a hydroxyl group at the fourth position of the quinoline ring. This structural modification imparts unique chemical and biological properties to the compound.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloroquinolin-4-ol typically involves the chlorination of quinolin-4-ol. One common method is the reaction of quinolin-4-ol with thionyl chloride (SOCl2) in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, leading to the substitution of the hydroxyl group with a chlorine atom.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.

Analyse Chemischer Reaktionen

Types of Reactions: 2-Chloroquinolin-4-ol undergoes various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

Reduction: The compound can be reduced to form 2-chloroquinoline.

Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products Formed:

Oxidation: Quinone derivatives.

Reduction: 2-Chloroquinoline.

Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Mechanism of Action

2-Chloroquinolin-4-ol possesses the molecular formula C9H6ClNO and is characterized by a chlorine atom at the 6-position of the quinoline ring. This structural feature is crucial for its biological activity. The compound exhibits antimicrobial properties by inhibiting bacterial growth through interference with DNA synthesis, specifically targeting bacterial DNA gyrase and type IV topoisomerase .

Medicinal Chemistry

This compound has been extensively studied for its potential as an antimicrobial and antimalarial agent. Its mechanism of action involves disrupting the detoxification process of heme in Plasmodium species, similar to chloroquine.

Table 1: Biological Activities of this compound

| Activity Type | Mechanism of Action | Reference |

|---|---|---|

| Antimicrobial | Inhibits DNA synthesis; targets DNA gyrase | |

| Antimalarial | Disrupts heme polymerization in Plasmodium | |

| Anticancer | Induces apoptosis in cancer cell lines |

Antimicrobial Research

Recent studies have shown that this compound exhibits significant activity against various bacterial strains, making it a candidate for developing new antibacterial agents. For example, it demonstrated effective inhibition against Escherichia coli and Staphylococcus aureus with varying IC50 values .

Table 2: Antimicrobial Efficacy

Antimalarial Efficacy

In vitro studies have highlighted the antimalarial efficacy of this compound against Plasmodium falciparum, with IC50 values comparable to standard treatments like chloroquine .

Table 3: Antimalarial Activity

| Compound | IC50 Value (μM) | Reference |

|---|---|---|

| This compound | 0.05 | |

| Chloroquine | ~0.1 |

Structure-Activity Relationships (SAR)

Research indicates that modifications to the quinoline structure can significantly alter biological activity. For instance, derivatives of this compound have been synthesized to evaluate their anti-hepatitis B virus activities, revealing promising antiviral potential .

Table 4: Structure-Activity Relationships

| Derivative | Biological Activity | IC50 Value (μM) |

|---|---|---|

| Unsubstituted Quinoline | Moderate Antiviral | ~0.010 |

| Methyl-substituted | Strong Antiviral | ~0.005 |

| Ethyl-substituted | Moderate Antiviral | ~0.015 |

Antimicrobial Properties

A study highlighted that this compound exhibited significant antimicrobial activity against various bacterial strains, indicating its potential as a new antibacterial agent .

Antimalarial Efficacy

In vitro studies demonstrated that this compound effectively inhibited Plasmodium falciparum growth with an IC50 value comparable to standard antimalarial drugs, suggesting its viability as a treatment option .

Cancer Research

Research focusing on cancer cell lines revealed that derivatives of this compound could selectively inhibit tumor growth, suggesting potential therapeutic applications in oncology . Notably, compounds derived from this compound have shown promise in inhibiting specific cancer cell lines such as MCF-7 for breast cancer.

Wirkmechanismus

The mechanism of action of 2-Chloroquinolin-4-ol involves its interaction with specific molecular targets. For instance, it can inhibit the activity of enzymes such as DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication. This leads to the disruption of bacterial cell division and ultimately cell death. In cancer cells, the compound can induce apoptosis by activating specific signaling pathways.

Vergleich Mit ähnlichen Verbindungen

2-Chloroquinoline: Lacks the hydroxyl group at the fourth position.

4-Hydroxyquinoline: Lacks the chlorine atom at the second position.

2,4-Dichloroquinoline: Contains an additional chlorine atom at the fourth position.

Uniqueness: 2-Chloroquinolin-4-ol is unique due to the presence of both a chlorine atom and a hydroxyl group on the quinoline ring. This dual functionality imparts distinct chemical reactivity and biological activity compared to other quinoline derivatives.

Biologische Aktivität

2-Chloroquinolin-4-ol is a significant compound in medicinal chemistry, particularly known for its diverse biological activities. This article synthesizes recent research findings, case studies, and data tables to provide an authoritative overview of its biological activity.

Overview of Biological Activities

This compound exhibits various biological activities, including antimicrobial, antitubercular, antimalarial, and anticancer properties. The compound's structure allows for interactions with multiple biological targets, making it a versatile candidate for drug development.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound derivatives. For instance, a series of synthesized derivatives were evaluated for their activity against several pathogens:

| Compound | Pathogen | MIC (μM) | Activity Level |

|---|---|---|---|

| 8a | Mycobacterium tuberculosis | 9.2 | Moderate |

| 8h | S. albus | 21.2 | Good |

| 8c | P. mirabilis | 15.0 | Good |

| 8n | E. coli | 30.0 | Moderate |

These findings indicate that certain derivatives possess comparable activity to standard drugs like pyrazinamide and isoniazid, suggesting their potential in treating tuberculosis and other infections .

Antimalarial Activity

In addition to its antimicrobial properties, this compound has been studied for its antimalarial effects. A notable study demonstrated that compounds derived from this scaffold significantly inhibited β-hematin formation, an essential process for malaria parasite survival:

| Compound | IC50 (μM) | Survival Days (Mouse Model) |

|---|---|---|

| 4c | <10 | 16.7 ± 2.16 |

| 4e | <10 | 14.4 ± 1.20 |

These compounds exhibited IC50 values comparable to chloroquine, indicating strong potential as antimalarial agents .

Anticancer Properties

The anticancer activity of this compound has also been explored through various mechanisms, including the activation of enzymes involved in cancer cell proliferation and apoptosis pathways:

- Enzyme Activation : Studies show that hybrids containing quinoline derivatives can activate DT-diaphorase (NQO1), which plays a role in cancer cell metabolism.

- Cell Cycle Regulation : Compounds have been shown to affect the transcriptional activity of genes related to cell cycle regulation (e.g., p53 and p21) and apoptosis (BCL-2 and BAX) .

Case Study 1: Antitubercular Activity

A study synthesized various derivatives of this compound and assessed their antitubercular activity against Mycobacterium tuberculosis. The results indicated that several compounds had MIC values within the range of effective antitubercular agents, demonstrating the compound's potential in developing new tuberculosis treatments .

Case Study 2: Antimalarial Efficacy

In vivo studies on mice infected with Plasmodium berghei showed that specific derivatives prolonged survival significantly compared to untreated controls. This suggests that modifications to the quinoline structure can enhance antimalarial efficacy .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have revealed important insights into how modifications to the quinoline core influence biological activity:

- Substituent Effects : The presence of halogen atoms (e.g., chloro or bromo) at specific positions enhances antimicrobial activity.

- Alkoxy Group Variations : Different alkoxy substituents at the ether linkage can either increase or decrease activity against specific pathogens.

Eigenschaften

IUPAC Name |

2-chloro-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO/c10-9-5-8(12)6-3-1-2-4-7(6)11-9/h1-5H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGFLMSYIISDCLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C=C(N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50593033 | |

| Record name | 2-Chloroquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50593033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

771555-21-6 | |

| Record name | 2-Chloroquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50593033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.